N-Pyrrolidino etonitazene

Übersicht

Beschreibung

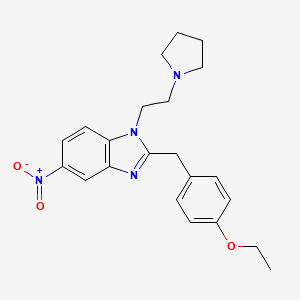

N-Pyrrolidino etonitazene (C₂₂H₂₆N₄O₃, molecular weight 394.48 g/mol) is a synthetic 2-benzylbenzimidazole opioid ("nitazene") characterized by a pyrrolidine substitution at the R3 position of its benzimidazole core . Emerging in illicit drug markets around 2021, it has been implicated in fatal overdoses globally due to its extreme potency and high affinity for the µ-opioid receptor (MOR). Pharmacological studies reveal its MOR binding affinity (Ki = 4.09 nM) is ~10-fold higher than fentanyl (Ki = 40–50 nM) and ~1,000-fold higher than morphine . Its potency in vivo (ED₅₀ = 0.0017 mg/kg in thermal nociception assays) surpasses fentanyl (ED₅₀ = 0.0209 mg/kg) by ~12-fold and morphine (ED₅₀ = 3.94 mg/kg) by ~2,300-fold . Forensic case series report median blood concentrations of 2.2 ng/mL in fatal overdoses, often in combination with other drugs (e.g., benzodiazepines, stimulants) .

Vorbereitungsmethoden

Chemical Synthesis and Structural Characteristics

N-Pyrrolidino etonitazene’s synthesis involves modifying the etonitazene backbone by replacing the N,N-diethylamine group with a pyrrolidino ring (C₄H₈N) . This alteration, absent in prior literature, complicates its detection and regulatory classification . The compound’s molecular weight (394.5 g/mol) and exact protonated mass ([M+H]⁺ 395.2078) necessitate high-resolution mass spectrometry for identification .

Synthetic Pathways

While explicit synthetic routes remain undisclosed in public literature, analogies to nitazene derivatives suggest a multi-step process:

-

Benzimidazole Core Formation : Condensation of 2-nitroaniline with benzaldehyde derivatives.

-

Pyrrolidino Substitution : Alkylation using pyrrolidine under catalytic conditions to introduce the cyclic amine .

-

Purification : Chromatographic techniques to isolate the target compound from byproducts .

Sample Preparation Methods for Biological Specimens

Forensic laboratories employ two primary extraction techniques to isolate this compound from biological matrices: liquid-liquid extraction (LLE) and solid-phase extraction (SPE). These methods optimize recovery rates while minimizing matrix interferences .

Liquid-Liquid Extraction (LLE)

The LLE protocol for blood and urine involves:

-

Aliquoting : 0.5 mL of sample mixed with an internal standard (e.g., fentanyl-D₅).

-

Buffer Addition : 1 mL borax buffer (pH 10.4) to stabilize ionizable groups.

-

Solvent Partitioning : 3 mL n-butyl chloride:ethyl acetate (70:30, v:v) for analyte transfer to the organic phase.

-

Evaporation and Reconstitution : Dry under nitrogen at 35°C and reconstitute in LC-MS-compatible solvents .

Performance Metrics :

| Parameter | Blood | Urine |

|---|---|---|

| Recovery | 87% | 84% |

| Matrix Effects | 139% | 73% |

| Process Efficiency | 122% | 61% |

Solid-Phase Extraction (SPE)

SPE using UCT Clean Screen® cartridges (130 mg, 3 mL) achieves higher specificity:

-

Conditioning : Sequential washes with methanol, water, and phosphate buffer (pH 6).

-

Elution : Ethyl acetate:acetonitrile:ammonium hydroxide (78:20:2, v:v:v) to recover the analyte.

-

Evaporation : Dry at 40°C and reconstitute for LC-QQQ-MS analysis .

Performance Metrics :

| Parameter | Blood |

|---|---|

| Recovery | 84% |

| Matrix Effects | 87% |

| Process Efficiency | 73% |

Analytical Techniques for Identification and Quantitation

Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS enables untargeted screening with a mass accuracy <2 ppm. Key parameters:

-

Column : Agilent Poroshell 120 EC-C18 (3.0 × 100 mm, 2.7 µm).

-

Mobile Phase : 0.1% formic acid in water (A) and methanol (B).

Diagnostic Ions :

Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-QQQ-MS)

For quantitation, LC-QQQ-MS employs multiple reaction monitoring (MRM):

-

Transitions : 395.2 → 98.1 (quantifier), 395.2 → 135.1 (qualifier).

Quantitative Concentrations in Forensic Casework

Analysis of 21 postmortem cases revealed the following concentrations:

| Matrix | Mean (ng/mL) | Range (ng/mL) |

|---|---|---|

| Blood | 2.5 | 0.3–8.3 |

| Urine | 1.5 | N/A |

Poly-drug co-occurrence was prevalent:

Metabolite Profiling and Biotransformation Pathways

In vivo metabolism studies identified five primary metabolites via LC-QTOF-MS:

| Metabolite | Biotransformation | Formula | m/z [M+H]⁺ |

|---|---|---|---|

| M.1 | O-Dealkylation | C₂₀H₂₂N₄O₃ | 367.1765 |

| M.2 | Oxidation | C₂₂H₂₆N₄O₄ | 411.2027 |

| M.3 | Loss of C₄H₆ | C₁₈H₂₀N₄O₃ | 341.1608 |

| M.4 | Nitro Reduction | C₂₁H₂₈N₄O | 353.2336 |

| M.5 | Nitro Reduction + O-Dealkylation | C₂₀H₂₄N₄O | 337.2023 |

M.1 (O-dealkylation) predominated, suggesting hepatic cytochrome P450 involvement .

Forensic Case Series and Demographic Trends

Between January–April 2021, eight postmortem cases in the U.S. confirmed this compound exposure:

Analyse Chemischer Reaktionen

N-Pyrrolidino Etonitazen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid gefördert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid umfassen.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile unter geeigneten Bedingungen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Nitroderivate ergeben, während Reduktion Aminderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Potency and Mechanism of Action

N-Pyrrolidino etonitazene has demonstrated remarkable potency in various pharmacological assays. It exhibits a binding affinity for the μ-opioid receptor with a value of 4.09 nM, indicating a strong interaction with this receptor compared to other opioids like fentanyl (14.9 nM) and morphine (290 nM) . In terms of efficacy, it has an value of 0.348 nM in β-arrestin2 activation assays, which is comparable to etonitazene's of 0.360 nM .

Analgesic Effects

In vivo studies have shown that this compound induces potent analgesic effects in animal models. For instance, in the hot plate test, it displayed an effective dose () of 0.0017 mg/kg, making it significantly more potent than both fentanyl (0.0209 mg/kg) and morphine (3.940 mg/kg) . These findings suggest that this compound could be a candidate for further research into pain management therapies.

Toxicological Concerns

Despite its analgesic potential, this compound poses significant toxicity risks. Reports indicate that it has been associated with numerous overdose fatalities, often in the context of polysubstance use . In forensic investigations, blood concentrations of this compound have been found at low levels (median = 2.2 ng/mL) in overdose cases, underscoring its potency even at minimal doses .

Reported Cases

A series of forensic case studies have documented the presence of this compound in toxicology reports linked to overdose deaths. For example, out of 21 fatalities studied, the compound was identified as a contributing factor in several cases where it was found alongside other substances such as fentanyl and methamphetamine .

Demographics and Toxicity Data

- Age Range : Victims ranged from their 20s to mid-70s.

- Blood Concentrations : Quantitative analysis revealed concentrations from 0.1 to 55 ng/mL (mean: 6.9 ng/mL).

- Polysubstance Use : Many cases involved multiple drugs, complicating the assessment of this compound's specific role in toxicity .

Geographical Distribution

The emergence of this compound has been noted across various regions, particularly within the United States and parts of Europe. Its identification in toxicology cases highlights its spread in recreational drug markets following legislative restrictions on traditional opioids .

Wirkmechanismus

N-Pyrrolidino Etonitazene exerts its effects by acting as a potent agonist at the μ-opioid receptor (MOR). It has a high affinity for MOR, leading to significant activation and subsequent analgesic effects . The molecular targets and pathways involved include the inhibition of neurotransmitter release and modulation of pain perception pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Nitazene Analogs

Nitazenes share a 2-benzylbenzimidazole core but differ in three structural positions (Figure 1):

- R1 (para-benzyl substituent) : Alkoxy chains (e.g., methoxy, ethoxy) or halogens (e.g., flunitazene).

- R2 (benzimidazole 5-position) : Presence or absence of a nitro group (e.g., etonitazene vs. etodesnitazene).

- R3 (N-substituent) : Tertiary amines (e.g., diethyl, pyrrolidine, piperidine).

| Compound | R1 | R2 | R3 |

|---|---|---|---|

| N-Pyrrolidino etonitazene | Ethoxy | Nitro | Pyrrolidine |

| Etonitazene | Ethoxy | Nitro | Diethyl |

| Isotonitazene | Isopropoxy | Nitro | Diethyl |

| Protonitazene | Propoxy | Nitro | Diethyl |

| Etodesnitazene | Ethoxy | H | Diethyl |

| N-Pyrrolidino metonitazene | Methoxy | Nitro | Pyrrolidine |

| N-Desethyl isotonitazene | Isopropoxy | Nitro | Monoethyl |

Key Structural Trends :

- Pyrrolidine substitution (R3) : Enhances MOR potency and metabolic stability compared to diethyl analogs .

- Nitro group (R2) : Critical for high MOR affinity; removal (e.g., etodesnitazene) reduces potency by ~100-fold .

Pharmacological Comparison

In Vitro MOR Activity

Data from β-arrestin-2 recruitment and cAMP inhibition assays highlight significant differences in potency and efficacy (Table 1):

| Compound | MOR-βarr2 EC₅₀ (nM) | GloSensor® cAMP EC₅₀ (nM) | Relative Efficacy (% vs. Hydromorphone) |

|---|---|---|---|

| This compound | 0.348 | 0.0263 | 242% (MOR-βarr2) |

| Etonitazene | 0.360 | 0.0298 | 226% |

| Isotonitazene | 0.420 | 0.0351 | 207% |

| Fentanyl | 14.9 | 1.20 | 98% |

| Morphine | 290 | 24.5 | 100% |

Key Findings :

- This compound is ~45× more potent than fentanyl and ~320× more potent than morphine in cAMP assays .

- Pyrrolidine-substituted nitazenes (e.g., this compound, N-pyrrolidino protonitazene) exhibit higher efficacy (>200% vs. hydromorphone) compared to diethyl analogs .

In Vivo Potency and Toxicity

Rodent studies and forensic data demonstrate stark differences in lethality:

| Compound | Thermal Antinociception ED₅₀ (mg/kg) | Estimated Human Lethal Dose (μg/kg)* | Median Blood Concentration in Fatalities (ng/mL) |

|---|---|---|---|

| This compound | 0.0017 | 0.5–1.0 | 2.2 |

| Fentanyl | 0.0209 | 2.0–3.0 | 5–10 |

| Etodesnitazene | 0.12 | 10–20 | 0.1–120 |

| N-Desethyl isotonitazene | 0.008 | 0.3–0.7 | 0.5–4.5 |

*Estimates based on cross-species scaling and case data .

Key Trends :

- Sub-ng/mL lethality: this compound and N-desethyl isotonitazene are lethal at blood concentrations <5 ng/mL, underscoring risks of contamination in illicit drug supplies .

- Synergistic toxicity : Co-administration with CNS depressants (e.g., benzodiazepines) amplifies respiratory depression .

Forensic Prevalence and Public Health Impact

Geographical Distribution (2020–2024)

| Region | Detected Nitazenes | Prevalence (Cases) |

|---|---|---|

| North America | This compound, protonitazene, etodesnitazene | 85+ (84 fatalities) |

| United Kingdom | N-Pyrrolidino protonitazene, N-desethyl isotonitazene | 11+ |

| Europe | Metonitazene, isotonitazene | 50+ |

Legislative Responses

- U.S. Schedule I Temporary Listing: Includes this compound, protonitazene, and five other nitazenes (December 2021) .

- EU Early Warning System : Added multiple nitazenes to monitored substances lists (2023) .

Biologische Aktivität

N-Pyrrolidino etonitazene, a novel synthetic opioid, has emerged as a significant concern in the realm of pharmacology and toxicology. It is part of the nitazene class of opioids, which are characterized by their high potency and potential for misuse. This article delves into the biological activity of this compound, examining its pharmacological properties, case studies, and implications for public health.

Receptor Binding Affinity

This compound exhibits a high affinity for the μ-opioid receptor (MOR), significantly surpassing that of traditional opioids like morphine and fentanyl. The following table summarizes the binding affinities (Ki values) for various opioid receptors:

| Opioid Receptor | Ki Value (nM) | Comparison |

|---|---|---|

| MOR | 4.09 | Higher than fentanyl (Ki = 14.9 nM) |

| DOR | 959 | Lower than morphine (Ki = 290 nM) |

| KOR | 980 | Less affinity compared to MOR |

Potency and Efficacy

In functional assays, this compound demonstrated remarkable potency. In a MOR-β-arrestin2 activation assay, it had an effective concentration (EC50) of 0.348 nM, comparable to etonitazene (EC50 = 0.360 nM) and significantly more potent than fentanyl and morphine .

In vivo studies on male Sprague Dawley rats revealed that this compound induced antinociceptive effects at an effective dose (ED50) of just 0.0017 mg/kg, which is approximately tenfold more potent than fentanyl and 2,000-fold more potent than morphine .

Toxicity and Overdose Cases

The emergence of this compound has been linked to several overdose fatalities. A forensic evaluation identified this compound in 21 postmortem cases with blood concentrations ranging from 0.3 to 25 ng/mL (median = 2.2 ng/mL). Notably, many cases involved polysubstance use, complicating the clinical picture .

Forensic Analysis

A series of forensic case studies highlighted the presence of this compound in toxicology reports from various regions. The drug was often found in combination with other opioids and stimulants, indicating its role in the current opioid crisis. Notably, two fatalities were directly attributed to this compound .

Clinical Implications

The rapid proliferation of this compound poses significant challenges for public health officials and emergency responders. Its high potency necessitates sensitive detection methods to prevent accidental overdoses during treatment interventions .

Q & A

Basic Research Questions

Q. What is the chemical structure and pharmacological classification of N-pyrrolidino etonitazene?

this compound (C₂₂H₂₆N₄O₃, molar mass 394.475 g/mol) is a 2-benzylbenzimidazole ("nitazene") synthetic opioid. Its structure includes a benzimidazole core substituted with a benzyl group and a pyrrolidinoethyl side chain, enhancing µ-opioid receptor (MOR) affinity . Pharmacologically, it acts as a full MOR agonist with potency exceeding fentanyl and morphine in preclinical models .

Q. What validated analytical methods are recommended for detecting this compound in biological matrices?

Sensitive quantification requires LC-QQQ-MS with a standard addition protocol. For example:

- Sample prep : Solid-phase extraction (SPE) followed by liquid-liquid extraction to remove matrix interference.

- Chromatography : Agilent Poroshell C18 column with 0.1% formic acid in water/methanol gradient (flow: 0.4 mL/min).

- Detection : MRM transitions (e.g., 395.2 > 135.1, 107.0, 98.0) and fentanyl-D5 as an internal standard. Validation parameters include linearity (R² > 0.98), LOQ (0.2 ng/mL), and specificity for forensic accuracy .

Q. How does this compound compare to traditional opioids in receptor binding assays?

In rat brain tissue, this compound shows high MOR selectivity (Kᵢ = 4.09 nM) versus δ-opioid (Kᵢ = 959 nM) and κ-opioid receptors (Kᵢ = 980 nM). Its MOR affinity is ~320× higher than morphine and ~45× higher than fentanyl .

Advanced Research Questions

Q. How can researchers interpret toxicological data from this compound-related fatalities?

Postmortem blood concentrations range from 0.3–25 ng/mL (median: 2.2 ng/mL), often with polydrug use (57% co-detected with fentanyl; 52% with novel benzodiazepines). Notably, 33% of cases involved this compound as the sole opioid, suggesting high intrinsic toxicity. Methodological challenges include matrix effects and low analyte levels requiring high-sensitivity LC-MS/MS .

Q. What experimental designs are optimal for assessing dose-response relationships in vivo?

- Models : Rat hot-plate latency (antinociception) and catalepsy assays.

- Dosing : Subcutaneous administration with nonlinear regression to calculate ED₅₀ (e.g., 0.0017 mg/kg for antinociception, 1,000× more potent than morphine).

- Controls : Comparator opioids (fentanyl, morphine) to contextualize potency .

Q. How do structural modifications influence the potency of nitazene opioids?

SAR studies reveal:

- Pyrrolidino substitution : Enhances MOR potency (e.g., this compound EC₅₀ = 0.348 nM vs. etonitazene EC₅₀ = 0.360 nM in β-arrestin assays).

- Desethylation : Reduces efficacy (e.g., N-desethyl isotonitazene has lower Emax than parent compounds).

- Benzyl group variations : Alter receptor activation kinetics .

Q. What methodological challenges arise in detecting novel nitazene analogs in forensic samples?

Key obstacles include:

- Structural similarity : Requires HRMS (LC-QTOF/LC-TOF) for accurate mass matching (±5 ppm).

- Reference standards : Limited availability necessitates in silico libraries (e.g., exact mass: 395.2075 Da; RT: 5.18–6.48 min).

- Data processing : Targeted workflows with validated filters for isotopic patterns and retention times .

Q. How can researchers address the limitations of immunoassays in detecting this compound?

Traditional opioid screens (e.g., ELISA) lack cross-reactivity due to structural divergence from morphine/fentanyl. Solutions include:

- LC-MS/MS panels : Custom MRM transitions for nitazenes.

- Neutral loss scanning : Captures benzimidazole-specific fragmentation .

Q. What epidemiological trends indicate the emergence of this compound in illicit drug markets?

Surveillance data (2021–2022) show:

- Geographic spread : Detections in 9 U.S. states and Canada, peaking in November 2021 (197 cases via LC-TOF).

- Demographics : Predominantly male (81%) decedents aged 16–61 (mean: 41).

- Co-substances : Frequent overlap with stimulants (e.g., methamphetamine) and novel benzodiazepines (e.g., flubromazolam) .

Q. What ethical frameworks guide the study of ultra-potent opioids in human subjects?

Given overdose risks, research prioritizes:

- In vitro models : MOR-βarr2 and GloSensor® cAMP assays to quantify functional activity.

- Postmortem studies : IRB-approved analyses of forensic casework with anonymized data.

- Animal alternatives : Rat models for pharmacokinetic/pharmacodynamic profiling .

Eigenschaften

IUPAC Name |

2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-pyrrolidin-1-ylethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-2-29-19-8-5-17(6-9-19)15-22-23-20-16-18(26(27)28)7-10-21(20)25(22)14-13-24-11-3-4-12-24/h5-10,16H,2-4,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZWZCJCEPUKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCC4)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336921 | |

| Record name | Etonitazepyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.